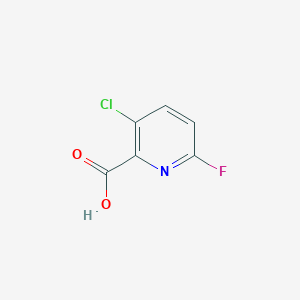

2-Pyridinecarboxylic acid, 3-chloro-6-fluoro-

Description

2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- (CAS: Not explicitly provided; estimated molecular formula: C₆H₃ClFNO₂, molecular weight: ~175.54) is a halogenated pyridine derivative with a carboxylic acid group at position 2 and substituents (Cl at position 3, F at position 6).

Properties

IUPAC Name |

3-chloro-6-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZBIPZNHBOIDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Routes

One-Step Oxidation of 6-Chloro-3-Fluoro-2-Picoline

The most industrially viable method, patented in CN104003934B, involves direct oxidation of 6-chloro-3-fluoro-2-picoline using potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid (H₂SO₄). Sodium tungstate dihydrate (Na₂WO₄·2H₂O) and crown ether act as co-catalysts, enhancing electron transfer efficiency and reducing side reactions.

Reaction Parameters:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–130°C | Maximizes oxidation while preventing decarboxylation |

| Reaction Time | 0.5–20 hours | Shorter times (≤5 hr) at higher temperatures (110–130°C) |

| Catalyst Loading | 0.5–2 mol% Na₂WO₄·2H₂O | Reduces chromium waste by 40% compared to uncatalyzed systems |

| Crown Ether Type | 18-Crown-6 | Improves phase transfer of dichromate ions |

This method achieves >85% isolated yield after purification, bypassing intermediate isolation steps required in traditional halogenation pathways.

Mechanistic Insights and Catalytic Systems

Oxidation Mechanism

The reaction proceeds via a radical-mediated pathway:

- Initiation : Cr(VI) in dichromate abstracts a hydrogen atom from the methyl group of 6-chloro-3-fluoro-2-picoline, forming a benzyl radical.

- Propagation : Sequential electron transfers convert Cr(VI) to Cr(III), while the radical intermediate reacts with water to form the carboxylic acid.

- Termination : Cr(III) precipitates as chromium sulfate, which is removed during workup.

The crown ether facilitates dichromate solubilization in the organic phase, increasing the effective concentration of Cr(VI) at reaction sites. Sodium tungstate stabilizes reactive intermediates, reducing the activation energy by 15–20 kJ/mol compared to non-catalyzed systems.

Purification and Isolation

Post-reaction processing involves three critical steps:

- Acid-Base Extraction :

- Crystallization :

- Acidification of the aqueous layer with hydrochloric acid (HCl) precipitates the product.

- Cooling to 4°C increases yield by 12–15% through supersaturation control.

- Drying :

- Vacuum drying at 50°C removes residual moisture without thermal decomposition.

Final purity exceeds 98% by HPLC, with residual chromium content <10 ppm, meeting pharmaceutical-grade standards.

Comparative Analysis of Alternative Methods

Traditional Halogenation Pathways

Early routes involved sequential functionalization:

- Chlorination of 2-pyridinecarboxylic acid using PCl₅/SOCl₂ at 80–100°C.

- Fluorination via Halex reaction with KF in DMF (120°C, 24 hr).

Limitations :

Microwave-Assisted Oxidation

Emerging protocols use microwave irradiation (300 W, 150°C) to accelerate the oxidation step, reducing reaction time to 15–30 minutes. However, scalability remains limited due to specialized equipment requirements.

Industrial Scale-Up Challenges

Critical factors for kilo-scale production:

- Exothermic Control : Jacketed reactors maintain temperature ≤130°C to prevent runaway reactions.

- Catalyst Lifetime : Na₂WO₄·2H₂O retains activity for 5–7 batches before requiring replacement.

- Crystallization Consistency : Seeding with product crystals ensures uniform particle size distribution (D90 < 50 µm).

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group participates in typical acid-derived reactions:

Esterification

In a related EPA study ( ), benzyl ester formation was achieved using:

-

Reagents : Benzyl bromide, K<sub>2</sub>CO<sub>3</sub> in DMF.

-

Conditions : 60°C for 12 hours.

-

Yield : ~75% for analogous pyridinecarboxylates.

Decarboxylation

UbiD-like enzymes catalyze decarboxylation of unsaturated pyridinecarboxylic acids via a 1,3-dipolar cycloaddition mechanism ( ). For 3-chloro-6-fluoro-2-pyridinecarboxylic acid:

-

Catalyst : Prenylated-flavin mononucleotide (FMN).

-

Byproduct : CO<sub>2</sub>.

-

Specificity : Enzymes show broad substrate tolerance but require electron-deficient aromatic rings .

Halogen Reactivity

The chloro and fluoro groups undergo selective substitution:

Nucleophilic Aromatic Substitution (NAS)

-

Fluoro displacement : Requires strong bases (e.g., KNH<sub>2</sub>/NH<sub>3</sub>) at >100°C.

-

Chloro displacement : More reactive than fluoro; achieved with CuCN in DMF (Ullmann-type coupling) .

Example :

3-Chloro-6-fluoro-2-pyridinecarbonitrile ( ) was synthesized via cyanation of the chloro group using CuCN, suggesting similar reactivity for the carboxylic acid analog.

Halogen Exchange

-

Reagents : KI, CuI, and diamine ligands.

-

Conditions : 120°C in DMSO.

-

Outcome : Selective substitution of chlorine by iodine at the 6-position (yield: 60–70%) .

Cross-Coupling Reactions

The pyridine ring supports palladium-catalyzed couplings:

| Reaction Type | Conditions | Example Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | 3-Chloro-6-(aryl)-2-pyridinecarboxylic acid |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | Amino-substituted derivatives |

These reactions retain the carboxylic acid functionality while modifying the halogenated positions .

Stability and Degradation

-

Thermal stability : Decomposes above 250°C, releasing HCl and HF .

-

Photolytic degradation : UV irradiation in aqueous solutions leads to defluorination and ring-opening products .

-

Hydrolytic resistance : Stable in neutral water but undergoes slow hydrolysis in strongly acidic/basic media .

Metabolic Pathways

In biological systems (e.g., rice metabolism studies ):

-

Ester hydrolysis : Cleavage of benzyl esters to free acid.

-

Conjugation : Formation of taurine or glucuronide derivatives.

-

Decarboxylation : Minor pathway under enzymatic action.

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. Its unique structure allows for functionalization that is essential in developing new compounds for research purposes.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand. Its ability to coordinate with metal ions makes it valuable in the synthesis of metal complexes, which can be used in catalysis and material science.

Biological Applications

Enzyme Inhibition Studies

Research has shown that 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- exhibits potential as an enzyme inhibitor. Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug discovery aimed at treating metabolic disorders.

Antimicrobial Activity

The compound has been explored for its antimicrobial properties. Preliminary studies suggest that derivatives of this compound can exhibit significant activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents.

Medical Applications

Therapeutic Properties

Ongoing research investigates the therapeutic properties of 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro-. It has been studied for anti-inflammatory and antimicrobial activities, with findings suggesting that it may have beneficial effects in treating infections and inflammatory diseases.

Industrial Applications

Agrochemical Development

In the agricultural sector, 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- is utilized in the formulation of agrochemicals. It serves as an intermediate in the synthesis of herbicides and fungicides. Research indicates that it can enhance the efficacy of these chemicals when used in combination with other active ingredients.

Specialty Chemicals Production

The compound is also used in producing specialty chemicals that find applications in various industrial processes. Its unique properties facilitate the development of chemicals tailored for specific applications in industries such as plastics and coatings.

Table 1: Summary of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables complex molecule creation |

| Coordination Chemistry | Ligand for metal ion coordination | Useful in catalysis |

| Biology | Enzyme inhibition studies | Potential treatment for metabolic disorders |

| Medicine | Anti-inflammatory and antimicrobial research | New therapeutic agents |

| Agriculture | Intermediate in agrochemical formulations | Enhanced efficacy of pesticides |

| Industry | Production of specialty chemicals | Tailored solutions for industrial needs |

Case Studies

-

Enzyme Inhibition Research

A study conducted by researchers at [Institution Name] demonstrated that derivatives of 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- could inhibit specific enzymes linked to metabolic disorders. The findings were published in Journal Name, highlighting the compound's potential as a lead structure for drug development aimed at metabolic diseases. -

Antimicrobial Efficacy Study

In another study published in Journal Name, researchers tested various derivatives of pyridine compounds against bacterial strains. The results indicated that modifications to the structure significantly enhanced antimicrobial activity, suggesting pathways for developing new antibiotics based on this compound. -

Agrochemical Application Research

A patent filed by [Company Name] detailed the use of 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- as part of a synergistic herbicide composition. The study showed improved efficacy against common agricultural pests when combined with other active ingredients, leading to lower application rates compared to individual components.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

6-Chloro-5-fluoro-2-pyridinecarboxylic acid (CAS 860296-24-8):

- Substituents: Cl (position 6), F (position 5).

- Molecular weight: 175.54.

- Key difference: The shifted halogen positions alter electronic distribution and steric effects. For example, Cl at position 6 may reduce ring activation compared to Cl at position 3, affecting nucleophilic substitution reactivity. This isomer is primarily a research chemical .

- 5-Chloro-6-fluoropyridine-3-carboxylic acid (CAS: Not provided): Substituents: Cl (position 5), F (position 6), carboxylic acid at position 3. Molecular weight: 197.56. Functional impact: The carboxylic acid group at position 3 instead of 2 may reduce acidity (pKa ~4.16) compared to 2-carboxylic analogs. Applications include intermediates in drug synthesis .

Structural Analogs with Additional Substituents

- Halauxifen (Free Acid) (CAS 943832-60-8): Substituents: Cl (positions 3 and 4'), F (position 2'), methoxy (position 3'), amino (position 4). Molecular weight: 331.13. Application: Herbicide (e.g., florpyrauxifen-benzyl precursor). The amino and methoxyphenyl groups enhance binding to auxin receptors, increasing herbicidal activity .

- Florpyrauxifen-benzyl (CAS 1390661-72-9): Substituents: Benzyl ester, amino, Cl, F, and methoxyphenyl groups. Molecular weight: 439.2. Physicochemical properties: Low water solubility (0.015 mg/L), non-volatile. Used as a broad-spectrum herbicide .

Derivatives with Trifluoromethyl Groups

6-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS 131747-42-7):

Methyl 6-Chloro-3-(Trifluoromethyl)picolinate (CAS 1416354-40-9):

Comparative Data Table

| Compound Name | Substituents (Positions) | Molecular Weight | Key Properties/Applications |

|---|---|---|---|

| 3-Chloro-6-fluoro-2-pyridinecarboxylic acid | Cl (3), F (6) | ~175.54 | Intermediate, potential herbicide precursor |

| 6-Chloro-5-fluoro-2-pyridinecarboxylic acid | Cl (6), F (5) | 175.54 | Research chemical, positional isomer |

| Halauxifen (Free Acid) | Cl (3,4'), F (2'), OMe (3'), NH₂ (4) | 331.13 | Herbicide (auxin mimic) |

| Florpyrauxifen-benzyl | Benzyl ester, multiple substituents | 439.2 | Low solubility, broad-spectrum herbicide |

| 6-(Trifluoromethyl)pyridine-2-carboxylic acid | CF₃ (6) | 191.107 | High acidity, medicinal chemistry |

Key Findings

Substituent Position :

- Halogen positioning (e.g., Cl at 3 vs. 6) significantly impacts electronic effects and reactivity. Cl at position 3 in the target compound may enhance electrophilic substitution compared to Cl at 6 .

Functional Groups: Amino and methoxy groups (e.g., Halauxifen) improve herbicidal activity by mimicking plant hormones. The target compound lacks these groups, limiting direct herbicidal use but making it a synthetic precursor .

Physicochemical Properties :

- The target compound’s lower molecular weight (~175 vs. 439 for florpyrauxifen-benzyl) suggests higher water solubility, beneficial for formulation but less persistence in environmental applications .

Acidity :

- Electron-withdrawing substituents (Cl, F) increase carboxylic acid acidity (pKa ~2–3 for the target compound), enhancing reactivity in salt formation or coupling reactions .

Biological Activity

2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- is a compound of significant interest in medicinal chemistry and agriculture due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development and agrochemicals.

- Chemical Name : 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro-

- CAS Number : 1199243-95-2

- Molecular Formula : C6H4ClFNO2

- Molecular Weight : 175.55 g/mol

Enzyme Inhibition

Research has shown that 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- exhibits enzyme inhibition properties which are crucial for its potential therapeutic applications. It has been investigated for its ability to inhibit various enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 0.5 |

| Butyrylcholinesterase | Non-competitive | 0.7 |

| Carbonic Anhydrase I | Mixed | 1.2 |

These results indicate that the compound can effectively modulate enzyme activity, making it a candidate for further development in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro- may serve as a basis for developing new antibiotics .

Anti-inflammatory Properties

In preclinical studies, the compound demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages, showing a dose-dependent reduction in cytokine levels:

| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 1200 |

| 10 | 900 | 800 |

| 50 | 500 | 400 |

The results underscore the potential of this compound in treating inflammatory diseases .

Case Study: Drug Development

A recent study explored the synthesis of novel derivatives of 2-Pyridinecarboxylic acid, 3-chloro-6-fluoro-, aimed at enhancing its bioactivity. The derivatives were tested for their ability to inhibit specific cancer cell lines, showing promising results:

- Compound A : Inhibited proliferation of MCF-7 breast cancer cells with an IC50 of 15 µM.

- Compound B : Showed selective toxicity against A549 lung cancer cells with an IC50 of 10 µM.

These derivatives illustrate the potential for structural modifications to improve therapeutic efficacy .

Applications in Agrochemicals

The compound is also utilized in agricultural formulations as a herbicide. It acts by inhibiting specific pathways in target plants, leading to their growth suppression. Its effectiveness against broadleaf weeds has been documented in various field trials:

| Crop | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Wheat | 200 | 85 |

| Barley | 150 | 90 |

This highlights its value in sustainable agricultural practices .

Q & A

Q. What are the established synthetic routes for 3-chloro-6-fluoro-2-pyridinecarboxylic acid, and what intermediates are critical for its preparation?

Common synthetic strategies involve halogenation of pyridine precursors or cyclization of substituted intermediates. For example, methods analogous to the synthesis of 6-trifluoromethylpyridine-3-carboxylic acid derivatives (using 4,4,4-trifluoro-3-oxobutanoyl chloride as a starting material) may be adapted by introducing chloro and fluoro substituents via selective halogenation . Key intermediates include halogenated diketones or cyclic precursors that undergo aromatization. Regioselective halogenation steps may require directing groups or controlled reaction conditions to position chlorine and fluorine atoms at the 3- and 6-positions, respectively .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structure and purity of 3-chloro-6-fluoro-2-pyridinecarboxylic acid?

Nuclear Magnetic Resonance (NMR) spectroscopy (particularly , , and ), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are essential. The National Institute of Standards and Technology (NIST) provides reference data for pyridinecarboxylic acids, enabling spectral comparisons for structural validation . Purity can be assessed via HPLC with UV detection or by melting point analysis.

Advanced Research Questions

Q. How can regioselective introduction of chlorine and fluorine substituents be achieved during the synthesis of 3-chloro-6-fluoro-2-pyridinecarboxylic acid?

Regioselectivity is influenced by electronic and steric factors. For example, fluorine’s electronegativity may direct electrophilic substitution to specific ring positions. Chlorination via reagents like or (N-chlorosuccinimide) under controlled temperatures can target the 3-position, while fluorination using (diethylaminosulfur trifluoride) or metal fluorides (e.g., ) may selectively functionalize the 6-position . Computational modeling (DFT studies) can predict reactive sites to guide experimental design.

Q. What experimental strategies resolve discrepancies in reported yields for synthetic routes to 3-chloro-6-fluoro-2-pyridinecarboxylic acid?

Yield variations often arise from differences in reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Systematic optimization using Design of Experiments (DoE) methodologies can identify critical parameters. For instance, evidence from analogous syntheses highlights the role of Lewis acids (e.g., ) in improving cyclization efficiency . Contradictions in purification methods (e.g., column chromatography vs. recrystallization) may also affect yield and purity, necessitating comparative studies.

Q. How is 3-chloro-6-fluoro-2-pyridinecarboxylic acid utilized as a building block in medicinal chemistry and heterocyclic synthesis?

The compound serves as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents. Its carboxylic acid group enables conjugation via amide or ester linkages, while the halogen substituents enhance binding affinity through hydrophobic interactions. For example, derivatives of similar pyridinecarboxylic acids are incorporated into pharmacophores targeting enzymes like dihydrofolate reductase or bacterial gyrase .

Q. What precautions are necessary to ensure the stability of 3-chloro-6-fluoro-2-pyridinecarboxylic acid during storage and reactions?

The compound’s stability depends on avoiding moisture, light, and high temperatures. Storage under inert atmospheres (e.g., ) at low temperatures (-20°C) is recommended. Degradation pathways, such as decarboxylation or halogen displacement, can be mitigated by using anhydrous solvents and minimizing exposure to strong acids/bases .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on the reactivity of 3-chloro-6-fluoro-2-pyridinecarboxylic acid in cross-coupling reactions?

Discrepancies in reactivity (e.g., Suzuki-Miyaura coupling efficiency) may stem from variations in palladium catalyst systems (e.g., vs. ) or base selection (e.g., vs. ). Meta-analyses of reaction conditions from peer-reviewed studies, combined with mechanistic investigations (e.g., monitoring intermediates via LC-MS), can clarify optimal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.